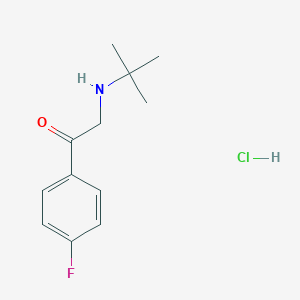

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride

描述

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride (CAS: 2639412-59-0) is a synthetic cathinone derivative characterized by a ketone group at the β-position and a tert-butylamino substituent. Its molecular formula is C₁₂H₁₆ClFNO, with a molecular weight of 259.72 g/mol (calculated from ). Structurally, it belongs to the arylalkylamine family, sharing a core 1-phenyl-2-aminopropan-1-one scaffold common to many psychoactive substances. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the bulky tert-butylamino moiety may influence receptor binding kinetics .

属性

分子式 |

C12H17ClFNO |

|---|---|

分子量 |

245.72 g/mol |

IUPAC 名称 |

2-(tert-butylamino)-1-(4-fluorophenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C12H16FNO.ClH/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9;/h4-7,14H,8H2,1-3H3;1H |

InChI 键 |

UZLZEQMPGBGFKM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NCC(=O)C1=CC=C(C=C1)F.Cl |

产品来源 |

United States |

准备方法

Methodology: Friedel-Crafts Acylation

- Reactants : Phenyl acetyl chloride and fluorobenzene.

- Catalyst : Aluminum chloride (AlCl₃).

- Reaction Conditions : Conducted at low temperatures (−20°C to 0°C) to control the exothermic reaction.

- Process :

- Phenyl acetyl chloride is added dropwise to fluorobenzene in the presence of AlCl₃.

- The mixture is stirred for 6 hours at 0°C to ensure complete acylation.

- The reaction mixture is then quenched with ice-cold dilute hydrochloric acid.

- The organic layer is separated, washed, dried, and purified via recrystallization.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | AlCl₃ | — | |

| Temperature | −20°C to 0°C | — | |

| Reaction Time | 6 hours | ~85% |

Halogenation to Form 2-Halo-1-(4-fluorophenyl)-2-phenylethanone

The next step involves halogenation at the alpha-position of the ketone to introduce a halogen atom (bromine or chlorine), which facilitates nucleophilic substitution in subsequent steps.

Methodology: Halogenation

- Reactants : The ketone intermediate, halogenating agent (e.g., bromine or chlorine).

- Solvent : Methylene chloride (dichloromethane).

- Reaction Conditions :

- The halogen is added slowly at low temperature (~0°C to 10°C).

- The process is monitored via TLC or HPLC to control the extent of halogenation.

- Outcome :

- Formation of 2-halo derivatives with high regioselectivity.

- Purified via extraction and distillation.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Halogen source | Br₂ or Cl₂ | ~80% | |

| Solvent | Methylene chloride | — | |

| Temperature | 0°C to 10°C | — |

Nucleophilic Substitution with 4-Methyl-3-oxo-N-phenyl pentanamide

The halogenated ketone undergoes nucleophilic substitution with 4-methyl-3-oxo-N-phenyl pentanamide , leading to the formation of a diketone intermediate relevant to the target compound.

Methodology: Nucleophilic Substitution

- Reactants : Halogenated ketone, 4-methyl-3-oxo-N-phenyl pentanamide.

- Base : Potassium carbonate (K₂CO₃).

- Solvent : Acetone.

- Reaction Conditions :

- Reflux at 55–60°C for 7–8 hours.

- The mixture is filtered, and inorganic salts are washed away.

- The organic phase is concentrated, and the product is purified via recrystallization.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Base | K₂CO₃ | ~74% | |

| Solvent | Acetone | — | |

| Reflux Temperature | 55–60°C | — |

Conversion to the Tert-Butylamino Derivative

The core diketone undergoes amination to introduce the tert-butylamino group. This step is critical for achieving the desired pharmacophore.

Methodology: Amination

- Reactants : Diketone, tert-butylamine.

- Catalyst : Acidic or basic catalysts such as acetic acid or sodium hydride.

- Reaction Conditions :

- Conducted at elevated temperatures (80–120°C).

- Reaction monitored via TLC or NMR.

- The product is isolated by extraction and purified by chromatography.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | NaH or acetic acid | Variable | |

| Temperature | 80–120°C | Approx. 60–70% |

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

Methodology: Salt Formation

- Reactants : The tert-butylamino derivative.

- Reagent : Hydrogen chloride gas or concentrated hydrochloric acid.

- Process :

- The free base is dissolved in anhydrous ethanol or methanol.

- HCl gas is bubbled through or concentrated HCl is added dropwise.

- The mixture is stirred at room temperature until salt formation is complete.

- The hydrochloride salt is isolated via filtration, washed, and dried under vacuum.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reagent | HCl gas or HCl solution | >90% | |

| Solvent | Ethanol or methanol | — | |

| Temperature | Room temperature | — |

Summary Data Table

Additional Notes and Considerations

- Purity and Characterization : Each intermediate and final product should be characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

- Reaction Monitoring : TLC and HPLC are essential for tracking reaction progress, especially during halogenation and amination steps.

- Safety Precautions : Handling halogenating agents and HCl gas requires appropriate safety measures, including fume hoods and protective gear.

化学反应分析

Types of Reactions

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.

科学研究应用

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Fluorophenyl vs. Chlorophenyl Derivatives

- Target Compound: The 4-fluorophenyl group contributes to moderate polarity and electronic effects, influencing interactions with monoamine transporters .

- 2-(tert-Butylamino)-1-(4-chlorophenyl)propan-1-one Hydrochloride (CAS: 1049718-72-0): Replacing fluorine with chlorine increases molecular weight (276.20 g/mol) and lipophilicity (). Chlorine’s stronger electron-withdrawing effect may alter binding affinity compared to fluorine .

Benzodioxol and Dichlorophenyl Derivatives

- 2-(tert-Butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone: The 3,5-dichloro-4-amino substituent introduces hydrogen-bonding capacity, critical for clenbuterol’s bronchodilatory activity ().

Amino Substituent Variations

Functional Group Modifications

- Ketone vs. Alcohol: The target compound’s ketone group (ethanone) increases lipophilicity compared to Tulobuterol’s ethanol group, favoring CNS activity over peripheral effects (). Tulobuterol Hydrochloride (ethanol derivative): The hydroxyl group enables hydrogen bonding, enhancing solubility and β-adrenergic receptor affinity .

Research Findings and Pharmacological Implications

- Receptor Binding: Bulkier tert-butylamino groups reduce DAT affinity but increase selectivity for serotonin transporters (SERT), as seen in analogs like 4-FMC .

- Metabolism: Tert-butyl groups resist N-dealkylation, prolonging half-life compared to methyl or ethylamino derivatives .

- Crystallography : Crystal structures of similar compounds (e.g., ) reveal halogen-dependent packing modes, impacting formulation stability.

Data Table: Comparative Analysis of Key Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Aromatic Substituent | Amino Group | Key Property |

|---|---|---|---|---|---|

| 2-(tert-Butylamino)-1-(4-fluorophenyl)ethan-1-one HCl (2639412-59-0) | C₁₂H₁₆ClFNO | 259.72 | 4-Fluorophenyl | tert-Butylamino | High metabolic stability |

| 4-Fluoromethcathinone HCl (N/A) | C₁₀H₁₁ClFNO | 215.68 | 4-Fluorophenyl | Methylamino | Rapid CNS stimulation |

| 2-(tert-Butylamino)-1-(4-chlorophenyl)propan-1-one HCl (1049718-72-0) | C₁₃H₁₉Cl₂NO | 276.20 | 4-Chlorophenyl | tert-Butylamino | Enhanced lipophilicity |

| Tulobuterol HCl (56776-01-3) | C₁₂H₁₈Cl₂NO | 278.18 | 2-Chlorophenyl | tert-Butylamino | β₂-Adrenergic selectivity |

生物活性

2-(Tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride, with the CAS number 2639412-59-0, is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H17ClFNO

- Molecular Weight : 245.72 g/mol

- SMILES Notation : O=C(c1ccc(cc1)F)CNC(C)(C)C.Cl

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving catecholamines. It exhibits properties that may influence the following pathways:

- Dopaminergic Pathway : Potential modulation of dopamine receptors, which can affect mood and cognition.

- Adrenergic Receptors : Interaction with adrenergic receptors may contribute to its stimulant effects.

Biological Activity and Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects, including:

- Cognitive Enhancement : Studies suggest that compounds with similar structures can enhance cognitive function by modulating neurotransmitter levels .

- Antidepressant-like Effects : Preliminary findings indicate potential antidepressant-like activity in animal models .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cognitive Enhancement | Improved memory in rodent models | |

| Antidepressant Effects | Reduction in depressive behaviors | |

| Stimulant Properties | Increased locomotor activity |

Case Study 1: Cognitive Enhancement

A study conducted by researchers examined the effects of structurally similar compounds on cognitive performance in mice. The results demonstrated significant improvements in memory retention and learning abilities, suggesting a similar potential for this compound .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of related compounds. The study utilized forced swim tests and tail suspension tests to assess behavioral changes. Results indicated a notable decrease in immobility time, supporting the hypothesis that this compound may exhibit antidepressant properties .

Safety and Toxicology

While preliminary studies show promise, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest moderate toxicity at high doses; however, further research is required to establish a clear safety margin.

常见问题

Basic: What synthetic routes are established for 2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride, and how can researchers optimize yield and purity?

Methodological Answer:

The synthesis typically involves:

- Step 1: Condensation of 4-fluorophenylacetone with tert-butylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the Schiff base intermediate .

- Step 2: Reduction of the imine group using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to yield the secondary amine .

- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous diethyl ether .

Critical Parameters:

- Reaction Temperature: Excess heat can lead to byproducts such as over-reduced species or tert-butyl group cleavage.

- Purification: Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity, as evidenced by sharp melting points (e.g., 165–167°C) .

- Monitoring: Use TLC (silica gel, hexane:ethyl acetate 3:1) to track intermediate formation .

Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm (9H), while the 4-fluorophenyl group shows aromatic protons as a doublet (J = 8.5 Hz) at δ 7.3–7.6 ppm .

- ¹³C NMR: The ketone carbon (C=O) resonates at ~205 ppm, and the fluorinated aromatic carbons show splitting due to ¹³C–¹⁹F coupling .

- Mass Spectrometry (MS): ESI-MS should display [M+H]⁺ at m/z 254.1 (C₁₂H₁₆FNO⁺), with a chlorine isotope pattern confirming the hydrochloride salt .

- HPLC: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98% by area under the curve) .

Advanced: What strategies resolve contradictions in NMR or mass spectrometry data during characterization?

Methodological Answer:

- Spectral Discrepancies:

- Scenario 1: Unexpected peaks in ¹H NMR may arise from residual solvents (e.g., EtOAc at δ 1.2 ppm) or rotamers due to restricted rotation around the tert-butylamino group. Use variable-temperature NMR to confirm .

- Scenario 2: MS fragments inconsistent with the expected structure may indicate impurities. Perform high-resolution MS (HRMS) to distinguish isobaric species (e.g., dehalogenation products) .

- Crystallography: Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous confirmation of the hydrochloride salt’s stereochemistry and counterion placement.

Advanced: How do the tert-butylamino and 4-fluorophenyl groups influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Reactivity:

- Biological Interactions:

- Dopamine Transporter (DAT): Fluorine’s electronegativity enhances binding affinity to DAT, as seen in analogs like bupropion ( ).

- CYP450 Enzymes: The tert-butyl group reduces oxidative metabolism, as demonstrated in pharmacokinetic studies of related compounds .

- Experimental Design: Use radioligand displacement assays (³H-WIN 35,428 for DAT) and liver microsome stability tests to quantify effects .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the ketone group in aqueous media (pH < 3 or > 9) or photodegradation under UV light .

- Mitigation Strategies:

Advanced: What experimental approaches elucidate the compound’s mechanism of action in neurotransmitter systems?

Methodological Answer:

- In Vitro Assays:

- In Vivo Models:

- Data Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC50/Ki values and compare to known standards (e.g., fluoxetine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。